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molecular formula C9H14O B1615059 2,5,6-Trimethylcyclohex-2-en-1-one CAS No. 20030-30-2

2,5,6-Trimethylcyclohex-2-en-1-one

Cat. No. B1615059
M. Wt: 138.21 g/mol
InChI Key: QAQCUBLNHBKTRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04128728

Procedure details

102 g of β-methoxybutyraldehyde is dripped in the course of one hour into a mixture of 500 g of diethyl ketone and 10 g of a 30% solution of sodium methylate in methanol which is boiling under reflux. The whole is then heated for another hour under reflux. The reaction mixture is processed as described in Example 2. 77 g of 2,5,6-trimethyl-2-cyclohexen-1-one is obtained, i.e. a 56% yield with reference to β-methoxybutyraldehyde.
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[CH:3]([CH3:7])[CH2:4][CH:5]=[O:6].[CH2:8]([C:10]([CH2:12]C)=O)[CH3:9].[CH3:14][O-].[Na+]>CO>[CH3:14][C:4]1[C:5](=[O:6])[CH:8]([CH3:9])[CH:10]([CH3:12])[CH2:7][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
102 g
Type
reactant
Smiles
COC(CC=O)C
Name
Quantity
500 g
Type
reactant
Smiles
C(C)C(=O)CC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
The whole is then heated for another hour
TEMPERATURE
Type
TEMPERATURE
Details
under reflux

Outcomes

Product
Name
Type
product
Smiles
CC=1C(C(C(CC1)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 77 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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